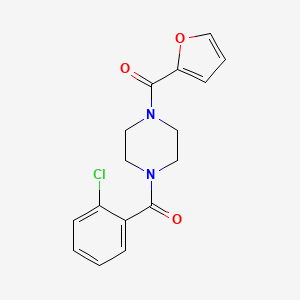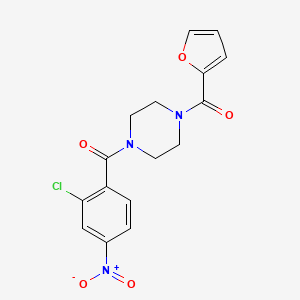
1-(2-chlorobenzoyl)-4-(2-furoyl)piperazine
描述
1-(2-chlorobenzoyl)-4-(2-furoyl)piperazine, commonly known as CFPP, is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. The compound is a piperazine derivative and has been found to possess several unique properties that make it a promising candidate for further investigation. In
科学研究应用
CFPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CFPP has been found to possess several unique properties that make it a promising candidate for the development of new drugs. It has been shown to exhibit potent antitumor activity, making it a potential candidate for the treatment of cancer. CFPP has also been found to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
In drug discovery, CFPP has been used as a lead compound for the development of new drugs. Its unique properties make it a valuable starting point for the design of new drugs with improved efficacy and safety profiles. CFPP has also been used as a tool compound for the study of various biological processes, including protein-protein interactions and enzyme activity.
In materials science, CFPP has been used as a building block for the synthesis of new materials with unique properties. Its ability to form stable complexes with various metal ions makes it a valuable building block for the design of new materials with improved properties.
作用机制
The mechanism of action of CFPP is not fully understood, but it is believed to involve the inhibition of various biological processes. CFPP has been shown to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to disrupt protein-protein interactions, which are essential for various biological processes.
Biochemical and Physiological Effects:
CFPP has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. CFPP has also been found to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, CFPP has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
CFPP has several advantages and limitations for lab experiments. Its unique properties make it a valuable tool for the study of various biological processes. However, its synthesis method is complex and requires specialized equipment, making it difficult to obtain in large quantities. In addition, CFPP has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on CFPP. One potential direction is the development of new drugs based on CFPP. Its unique properties make it a valuable starting point for the design of new drugs with improved efficacy and safety profiles. Another potential direction is the study of CFPP's mechanism of action. Further research is needed to fully understand how CFPP interacts with various biological processes. Finally, the development of new synthesis methods for CFPP could lead to the production of larger quantities of high-quality CFPP, making it more accessible for scientific research.
属性
IUPAC Name |
(2-chlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-5-2-1-4-12(13)15(20)18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQKFPAZGIIWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate](/img/structure/B3485329.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3485336.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3485346.png)


![N-[4-(aminosulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485363.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B3485366.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide](/img/structure/B3485373.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485382.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485390.png)

![N-(4-{[(1,1,3,3-tetramethylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3485407.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B3485423.png)